molecular formula C18H21NO3 B2551687 N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide CAS No. 446269-16-5

N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide

Cat. No.: B2551687
CAS No.: 446269-16-5
M. Wt: 299.37
InChI Key: VIBCGVZHVADWJV-UHFFFAOYSA-N
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Description

N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations : Compounds related to the specified benzamide have been utilized in synthesis and chemical transformation studies. For example, Levai et al. (2002) discussed the synthesis and oxidation reactions of tetrahydrobenzofurans, showcasing the chemical reactivity of benzamide derivatives in creating complex molecules potentially useful in material science and pharmacology (Levai et al., 2002).

Pharmacological Research : Benzamide derivatives have been investigated for their pharmacological properties. Nimbalkar et al. (2018) synthesized novel benzamide scaffolds as potential anti-tubercular agents, demonstrating the role of benzamide compounds in drug discovery and development (Nimbalkar et al., 2018).

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxo-1-propoxycyclohexa-2,5-dien-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-10-22-18(13(2)11-16(20)12-14(18)3)19-17(21)15-8-6-5-7-9-15/h5-9,11-12H,4,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCGVZHVADWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1(C(=CC(=O)C=C1C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.